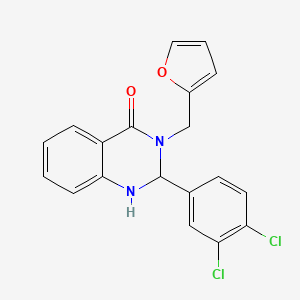![molecular formula C27H29ClN4O3 B4987447 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as CEP-26401 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of CEP-26401 is not fully understood. However, it is known to modulate the activity of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This modulation leads to changes in neuronal excitability and neurotransmitter release, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of GABA and decrease the release of glutamate in the brain. It has also been found to reduce the activity of voltage-gated sodium channels and NMDA receptors. These effects may contribute to its anxiolytic, anticonvulsant, and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-26401 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for its targets, making it a useful tool for studying the function of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. Another advantage is that it has been shown to have minimal toxicity in animal studies. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on CEP-26401. One direction is to further investigate its mechanism of action and its effects on neuronal excitability and neurotransmitter release. Another direction is to explore its potential as a treatment for neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for administration.
Méthodes De Synthèse
The synthesis of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline involves several steps. The first step involves the reaction between 4-chlorobenzoyl chloride and piperazine in the presence of a base such as triethylamine. This reaction produces 4-(4-chlorobenzoyl)-1-piperazine. The second step involves the reaction between 4-(4-chlorobenzoyl)-1-piperazine and 4-isopropylbenzylamine in the presence of a base such as potassium carbonate. This reaction produces N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine. The final step involves the reaction between N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine and 2-nitroaniline in the presence of a base such as sodium hydride. This reaction produces 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline.
Applications De Recherche Scientifique
CEP-26401 has been studied extensively for its potential applications in drug discovery and development. It has been found to have activity against a range of targets including voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This makes it a promising candidate for the development of drugs for the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[4-nitro-3-[(4-propan-2-ylphenyl)methylamino]phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O3/c1-19(2)21-5-3-20(4-6-21)18-29-25-17-24(11-12-26(25)32(34)35)30-13-15-31(16-14-30)27(33)22-7-9-23(28)10-8-22/h3-12,17,19,29H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKJJXXLECWZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)

![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)

![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)